![molecular formula C20H28N2O3 B5533473 (4-cyclohexyl-3-oxopiperazin-1-yl)(2,4-dimethylphenyl)acetic acid](/img/structure/B5533473.png)
(4-cyclohexyl-3-oxopiperazin-1-yl)(2,4-dimethylphenyl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, such as the transformation of cyanamides and anthranilates into various heterocyclic derivatives (Shikhaliev et al., 2008). Another example includes the Hantzsch three-component cyclization used to produce heterocyclic systems with a γ-unsubstituted pyridine ring (Dzvinchuk et al., 2009).
Molecular Structure Analysis
X-ray diffraction techniques are pivotal for determining the molecular structure of complex compounds, providing insight into intermolecular interactions and the overall framework structure of molecules (Şahin et al., 2014).
Chemical Reactions and Properties
Chemical reactions of related compounds often involve cyclocondensation and cyclodimerization processes, which can lead to the formation of various heterocyclic systems. For instance, the cyclodimerization reaction of certain acetic acids can produce a mixture of isomeric lactone-acids (Nesvadba et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-cyclohexyl-3-oxopiperazin-1-yl)-2-(2,4-dimethylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14-8-9-17(15(2)12-14)19(20(24)25)21-10-11-22(18(23)13-21)16-6-4-3-5-7-16/h8-9,12,16,19H,3-7,10-11,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDOPJITDQTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N2CCN(C(=O)C2)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexyl-3-oxopiperazin-1-YL)(2,4-dimethylphenyl)acetic acid |
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